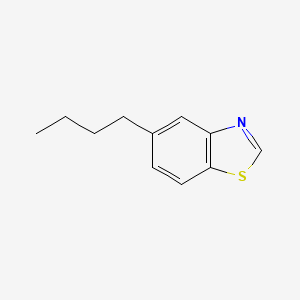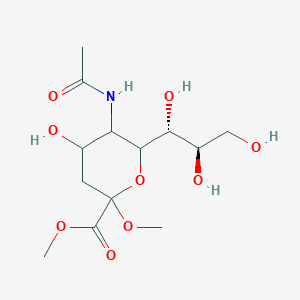
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester is a derivative of sialic acid, specifically N-acetylneuraminic acid. This compound is often used as a model to study the binding interactions of influenza virus hemagglutinin and metal ions . It has a molecular formula of C13H23NO9 and a molecular weight of 337.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester typically involves the glycosylation of neuraminic acid derivatives. One common method includes the reaction of 2,3-dehydroneuraminic acid derivative with primary or secondary alcohols to form the corresponding glycosides or ortho esters . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohol derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester involves its interaction with specific molecular targets, such as hemagglutinin on the influenza virus. This interaction inhibits the virus’s ability to bind to host cells, thereby preventing infection . The compound’s structure allows it to mimic natural sialic acids, which are the usual targets for viral binding.
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: The parent compound of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester, commonly found in human cells.
N-Glycolylneuraminic Acid: Another derivative of neuraminic acid, differing by the presence of a glycolyl group.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid, Methyl Ester: A highly acetylated derivative used in various biochemical studies.
Uniqueness
This compound is unique due to its specific methylation at the 2-O position, which enhances its binding affinity to certain viral proteins and metal ions. This makes it particularly useful in studying viral interactions and developing antiviral strategies .
Properties
Molecular Formula |
C13H23NO9 |
|---|---|
Molecular Weight |
337.32 g/mol |
IUPAC Name |
methyl 5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7?,8-,9?,10-,11?,13?/m1/s1 |
InChI Key |
JKTJXQQVMKZKQA-WVPFUJCWSA-N |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


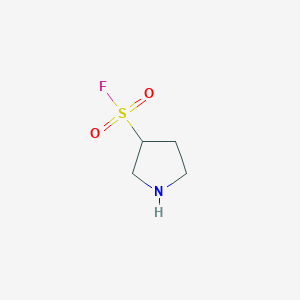
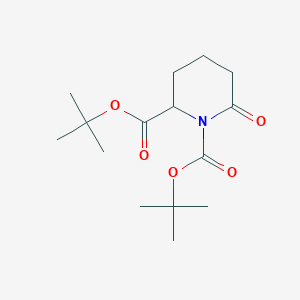
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)
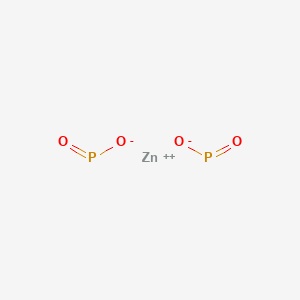
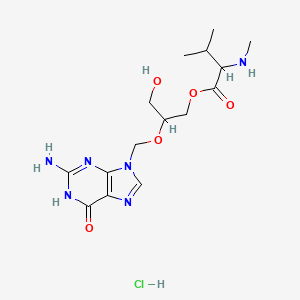
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)


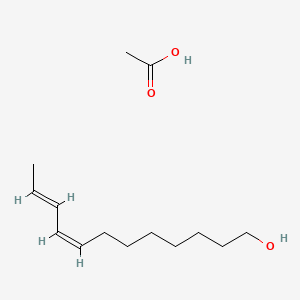
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)

